molecular formula C9H16O2 B1274221 3-Propylhex-2-enoic acid CAS No. 59117-27-0

3-Propylhex-2-enoic acid

Cat. No.: B1274221
CAS No.: 59117-27-0
M. Wt: 156.22 g/mol
InChI Key: LMCKTTNJLDJGTQ-UHFFFAOYSA-N
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Description

3-Propylhex-2-enoic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Synthesis in Anti-inflammatory Drugs

Research has shown that 3-Propylhex-2-enoic acid derivatives, such as hex-5-enoic acids, can be metabolically produced via beta-oxidation and used in the synthesis of anti-inflammatory drugs. A study by Gillard and Belanger (1987) highlights the potential for sustained analgesia with lower circulating plasma levels of free drugs in vivo using 6-hex-5-enoic acid derivatives of indomethacin (Gillard & Belanger, 1987).

Interference with Regulatory Pathways

Valproic acid, chemically related to this compound, shows significant effects on various regulatory mechanisms. Kostrouchová et al. (2007) discussed its impact on cell growth, differentiation, apoptosis, and immunogenicity of cancer cells and tumors. The study reveals valproic acid's potential as an anticancer drug and a molecular tool for understanding and targeting regulatory pathways in cancer cells (Kostrouchová, Kostrouch, & Kostrouchová, 2007).

Palladium-Catalysed Cross-Coupling in Chemical Synthesis

Abarbri et al. (2002) demonstrated the use of this compound derivatives in chemical synthesis. Specifically, the palladium-catalysed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents allows for the selective preparation of 3,3-disubstituted prop-2-enoic acids (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

Structural Investigation in Crystallography

Venkatesan et al. (2016) conducted a structural investigation of a compound related to this compound, using X-ray crystallography, spectroscopy, and quantum chemical calculations. This research underscores the importance of such compounds in understanding molecular structures and interactions (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Safety and Hazards

The safety information for “3-Propylhex-2-enoic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-propylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-8(6-4-2)7-9(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCKTTNJLDJGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207856
Record name 2-Hexenoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59117-27-0
Record name 2-Hexenoic acid, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059117270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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